CEFPODOXIME -

CEFPODOXIME

Catalog Number: EVT-1552180
CAS Number:
Molecular Formula: C15H17N5O6S2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.
Source and Classification

Cefpodoxime is classified under the β-lactam class of antibiotics, specifically as a cephalosporin. It is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin derivatives. The compound is often administered in its prodrug form, cefpodoxime proxetil, which enhances its oral bioavailability.

Synthesis Analysis

Methods and Technical Details

Cefpodoxime can be synthesized through several methods, with a common approach involving the reaction of 7-aminocephalosporanic acid with various acylating agents. One notable method utilizes the intermediate methyl 2-(4-aminothiazol-2-yl)-2-(methoxyimino)acetate (MAEM) to produce cefpodoxime proxetil. The synthesis typically involves the following steps:

  1. Formation of Acyl Derivative: 7-aminocephalosporanic acid is treated with an acyl chloride derived from a thiazole derivative.
  2. Prodrug Conversion: The resulting compound is then reacted with isopropyl alcohol to form cefpodoxime proxetil.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity conforming to pharmaceutical standards .
Molecular Structure Analysis

Structure and Data

Cefpodoxime has a complex molecular structure characterized by its β-lactam ring fused with a dihydrothiazine ring. The chemical formula for cefpodoxime proxetil is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S. Key structural features include:

  • β-lactam Ring: Essential for antibacterial activity.
  • Dihydrothiazine Ring: Contributes to the stability and spectrum of activity.
  • Carboxylate Group: Involved in binding to penicillin-binding proteins.

The compound exhibits chirality due to multiple asymmetric centers in its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Cefpodoxime undergoes various chemical reactions that are crucial for its synthesis and degradation:

  1. Acylation Reactions: These are fundamental in forming cefpodoxime from 7-aminocephalosporanic acid.
  2. Degradation Pathways: Under acidic or basic conditions, cefpodoxime can hydrolyze, leading to the breakdown of the β-lactam ring, which significantly reduces its antibacterial efficacy .
  3. Stability Studies: Research has shown that cefpodoxime can be subjected to stress degradation under various conditions (e.g., heat, light) without losing significant potency if properly formulated .
Mechanism of Action

Cefpodoxime exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding inhibits the transpeptidation reaction necessary for cell wall integrity, leading to cell lysis and death.

Process and Data

  • Binding Affinity: Cefpodoxime demonstrates high affinity towards PBPs of susceptible bacteria.
  • Spectrum of Activity: Effective against many strains of Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water.
  • Melting Point: Approximately 140–145 °C.

Chemical Properties

  • pH Stability: Stable at pH levels between 4–7.
  • Degradation Products: Identified through HPLC as part of stability studies, which help in understanding the shelf life and formulation strategies .
Applications

Cefpodoxime is widely used in clinical settings for treating various infections caused by susceptible bacteria. Its applications include:

  • Respiratory Tract Infections: Effective against pneumonia and bronchitis.
  • Urinary Tract Infections: Commonly prescribed for uncomplicated urinary tract infections.
  • Skin Infections: Utilized in treating soft tissue infections due to its broad-spectrum activity.

Additionally, ongoing research explores novel derivatives of cefpodoxime aimed at enhancing efficacy against resistant bacterial strains through modifications such as Schiff base formations with transition metals .

Introduction to Cefpodoxime

Historical Development and Classification as a Third-Generation Cephalosporin

Cefpodoxime proxetil emerged from strategic efforts to expand the spectrum of β-lactam antibiotics against resistant Gram-negative pathogens. Patented in 1980 and approved for medical use in 1989, it exemplified advances in cephalosporin chemistry aimed at overcoming β-lactamase-mediated resistance [3] [5]. Classified as a third-generation cephalosporin, it occupies a critical niche between earlier generations (with stronger Gram-positive activity) and later agents like cefepime (fourth-generation) or ceftaroline (fifth-generation) [6] [10]. This generation prioritized enhanced stability against extended-spectrum β-lactamases (ESBLs) and improved penetration into Gram-negative bacteria [6]. Unlike first-generation cephalosporins (e.g., cephalexin), which target skin flora and methicillin-susceptible Staphylococcus aureus (MSSA), or second-generation agents (e.g., cefuroxime) with added anti-Haemophilus activity, third-generation cephalosporins like cefpodoxime significantly extended coverage to Enterobacteriaceae and Neisseria species [6] [9].

Table 1: Generational Evolution of Key Cephalosporins [6] [9] [10]

GenerationRepresentative AgentsPrimary Antimicrobial Advances
FirstCefazolin, CephalexinMSSA, streptococci, limited Gram-negative coverage (E. coli, K. pneumoniae)
SecondCefuroxime, CefaclorEnhanced stability vs. β-lactamases; improved H. influenzae, M. catarrhalis coverage
ThirdCefpodoxime, Cefixime, CeftriaxoneExpanded Gram-negative spectrum (including Enterobacteriaceae); CSF penetration (some agents); oral bioavailability
FourthCefepimeBalanced Gram-positive/Gram-negative activity; stability vs. AmpC β-lactamases
FifthCeftarolineAnti-MRSA activity

Structural and Functional Differentiation from Other Beta-Lactam Antibiotics

Cefpodoxime’s core structure comprises a β-lactam ring fused to a six-membered dihydrothiazine ring (characteristic of cephalosporins), differentiating it from penicillins (fused five-membered thiazolidine ring) and carbapenems [6] [7]. Its functional activity stems from two critical modifications:

  • Aminothiazole Oxime Side Chain: Positioned at C7, this group confers potent activity against Gram-negative bacteria by enhancing affinity for penicillin-binding proteins (PBPs) and increasing stability against plasmid- and chromosomally encoded β-lactamases [6] [9]. Solid-state NMR studies confirm that this moiety exhibits distinct chemical shift anisotropy (CSA) and molecular dynamics, contributing to targeted binding [7].
  • Proxetil Ester Prodrug: Cefpodoxime itself is poorly absorbed orally. The proxetil moiety (a lipophilic ester) enables intestinal absorption, after which esterases hydrolyze it to active cefpodoxime [3] [10]. This prodrug engineering differentiates it from parenteral third-generation agents like ceftriaxone [10].

Functionally, cefpodoxime inhibits bacterial cell wall synthesis by acylating transpeptidases (PBPs), disrupting peptidoglycan cross-linking. Its spectrum includes streptococci, MSSA, H. influenzae, M. catarrhalis, Neisseria gonorrhoeae, and many Enterobacteriaceae (e.g., E. coli, Klebsiella) but excludes Pseudomonas aeruginosa, enterococci, and anaerobes like Bacteroides fragilis [3] [6] [10]. Unlike earlier cephalosporins, it maintains efficacy against strains producing TEM-1 or SHV-1 β-lactamases [6] [9].

Table 2: Structural and Functional Comparison with Key Beta-Lactams [6] [7] [9]

Antibiotic ClassCore Ring StructureKey Functional ModificationsSpectrum Limitations
Penicillins (e.g., Amoxicillin)β-lactam + thiazolidineNone (narrow-spectrum); ± clavulanate (broadened)Susceptible to staphylococcal β-lactamases
Early Cephalosporins (e.g., Cephalexin)β-lactam + dihydrothiazineNone at C7/C8Limited Gram-negative penetration
Cefpodoximeβ-lactam + dihydrothiazineC7: Aminothiazole oxime; C8: Proxetil (prodrug)Lacks anti-Pseudomonas, enterococcal, and anaerobic activity
Carbapenems (e.g., Meropenem)β-lactam + pyrrolineC6: Trans hydroxyethyl groupSusceptible to metallo-β-lactamases

Global Market Evolution and Regulatory Approvals

The cefpodoxime proxetil market has grown significantly due to rising bacterial resistance and demand for oral broad-spectrum agents. Valued at approximately USD 152.45 million in 2024, it is projected to reach USD 214.51 million by 2031, growing at a 5% CAGR [2] [8]. Key drivers include:

  • Prevalence of Resistant Infections: Increasing ESBL-producing Enterobacteriaceae and respiratory pathogens (e.g., H. influenzae) boosted demand for stable oral cephalosporins [2] [8].
  • Genericization: Following patent expirations (original brand: Vantin®, Pfizer), over 15 manufacturers globally now produce generics, including Aurobindo Pharma, Sun Pharma, and Alkem Labs [5]. Regulatory approvals span major agencies like the US FDA (NDAs 050674, 065409), EMA, and regional authorities in Asia [5] [8].
  • Regional Dynamics: The Asia-Pacific region dominates consumption (>60% of demand), fueled by high infectious disease burdens, affordable healthcare initiatives, and expanding production in India and Bangladesh [2] [8]. Brands like Toraxim (Delta Pharma) and Trucef (Renata) serve these markets [3]. North America and Europe retain significant shares due to antibiotic stewardship programs favoring oral step-down therapy [8] [9].

Innovations focus on fixed-dose combinations (e.g., cefpodoxime + clavulanic acid as MAPDOX-CV or MONOTAX CV) to combat emerging resistance [3]. However, the market faces challenges from generic competition and antibiotic stewardship policies restricting overuse [2] [8].

Table 3: Global Market and Regulatory Landscape for Cefpodoxime Proxetil [2] [3] [5]

RegionMarket DriversLeading Brands/Generic ManufacturersRegulatory Milestones
North AmericaHigh rates of community-acquired infections; oral step-down protocolsVantin® (Pfizer), Generics (Aurobindo, Sandoz)FDA initial approval: 1992; Multiple ANDAs approved post-2007
EuropeAntibiotic stewardship; outpatient treatment guidelinesOrelox® (Sanofi), Generics (Zydus)EMA centralized approval; National formulary inclusions
Asia-PacificHigh infectious disease burden; cost-effective generic productionCefpo® (Finecure), Toraxim® (Delta), Trucef® (Renata)India: DCGI approvals; Bangladesh: DGDA approvals; >60% global demand
Rest of WorldIncreasing access to antibioticsPostpod® (Laafon Galaxy)WHO Essential Medicines List (complementary list)

Properties

Product Name

CEFPODOXIME

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)

InChI Key

WYUSVOMTXWRGEK-UHFFFAOYSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

cefpodoxime
R 3746
R 3763
R-3746
R-3763
RU 51746
RU-51746
U 76253A
U-76,253A

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.